N-(2-Methoxyethyl)piperazine-1-carboxamide

Description

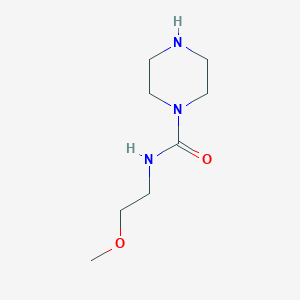

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(2-methoxyethyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C8H17N3O2/c1-13-7-4-10-8(12)11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) |

InChI Key |

XAKHABPIFBQNRS-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 2 Methoxyethyl Piperazine 1 Carboxamide

Strategies for Core Piperazine-1-carboxamide (B1295725) Synthesis

The synthesis of the fundamental piperazine-1-carboxamide structure can be achieved through various established chemical transformations. These methods primarily focus on the efficient formation of the amide bond and the construction of the piperazine (B1678402) heterocycle.

Amide Bond Formation Techniques

The creation of the carboxamide linkage is a critical step in the synthesis of N-(2-Methoxyethyl)piperazine-1-carboxamide. This is typically accomplished by reacting a suitable piperazine precursor with a carbonyl-containing electrophile. A common and direct approach involves the coupling of a carboxylic acid with an amine, a reaction known as amidation. acs.org This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com

In a representative synthesis, 1-(2-methoxyethyl)piperazine (B1349313) can be reacted with a suitable carboxylic acid or its activated derivative to form the desired amide. The reaction of piperazine with isocyanates or carbamoyl (B1232498) chlorides also provides a direct route to the corresponding carboxamide derivatives. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be optimized to maximize the yield and purity of the final product.

| Coupling Reagent | Description | Typical Reaction Conditions |

| DCC (Dicyclohexylcarbodiimide) | A widely used dehydrating agent for amide and ester synthesis. | Reaction with a carboxylic acid and an amine in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that facilitates amide bond formation. Often used with additives like HOBt. | Aqueous or organic solvents, often at room temperature. The urea (B33335) byproduct is water-soluble, simplifying purification. mdpi.com |

| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A highly efficient coupling reagent for peptide and amide synthesis. | Used in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a polar aprotic solvent. |

Heterocyclic Ring Construction Approaches for Piperazines

The piperazine ring itself can be constructed through several synthetic routes. A prevalent method involves the cyclization of a 1,2-diamine with a dielectrophile. For instance, the reaction of ethylenediamine (B42938) with a 1,2-dihaloethane derivative under basic conditions can yield the piperazine ring.

More advanced methods include palladium-catalyzed cyclization reactions. nih.gov For example, the intramolecular cyclization of an appropriately substituted diamine precursor can afford the piperazine scaffold. Another approach involves the reductive amination of a diketone or a dialdehyde (B1249045) with a primary amine, followed by a second intramolecular reductive amination to close the ring. The synthesis of the piperazine ring can also be achieved starting from amino acids, which can be converted into chiral 1,2-diamine intermediates that undergo annulation to form enantiopure substituted piperazines. nih.gov A general method for the preparation of 1,4-disubstituted piperazines utilizes quaternary N-aryl-1,4-diazabicyclo[2.2.2]octane salts. mdpi.com

Functionalization and Derivatization Approaches for the N-(2-Methoxyethyl) Moiety

The N-(2-methoxyethyl) group of this compound offers opportunities for chemical modification to modulate the compound's properties. While direct functionalization of this moiety can be challenging, several strategies can be envisioned based on the reactivity of ethers and alkyl chains.

One potential approach is O-demethylation to yield the corresponding N-(2-hydroxyethyl) derivative. This transformation can be achieved using various reagents, such as boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (TMSI). The resulting primary alcohol can then serve as a handle for further functionalization, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These derivatives of 1-(2-hydroxyethyl)piperazine have been synthesized and evaluated for their biological activities. nih.gov

Another possibility involves the functionalization of the ethylenic bridge, although this is generally less facile. Radical-mediated C-H activation could potentially introduce substituents, but this approach often lacks selectivity.

Diversification of Substituents on the Piperazine Ring and Carboxamide Linker

The piperazine ring and the carboxamide linker are key sites for introducing structural diversity into the this compound scaffold. This diversification is crucial for exploring structure-activity relationships in drug discovery programs.

The secondary amine of the piperazine ring (if unprotected) can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. For instance, N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov N-arylation is commonly performed via Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions. mdpi.comnih.gov

The carboxamide nitrogen can also be a point of diversification. While direct substitution on the amide nitrogen is less common, the initial synthesis can be varied by using different amines in the amide bond formation step. This allows for the introduction of a wide range of substituents on the carboxamide nitrogen, leading to a library of N-substituted piperazine-1-carboxamides. nih.gov

| Position of Diversification | Type of Reaction | Potential Substituents |

| Piperazine N4-position | N-Alkylation | Alkyl, Arylalkyl, Heteroarylalkyl |

| N-Arylation | Phenyl, Substituted Phenyl, Heteroaryl | |

| N-Acylation | Aliphatic and aromatic acyl groups | |

| Carboxamide Linker | Variation of Amine Component | Alkylamines, Arylamines, Heterocyclic amines |

Stereoselective Synthesis of this compound Enantiomers

The introduction of chirality into the piperazine scaffold can have a significant impact on the biological activity of the resulting compounds. tandfonline.com The stereoselective synthesis of enantiomers of this compound would likely involve the use of chiral starting materials or chiral auxiliaries.

One approach is to start with a chiral 1,2-diamine to construct an enantiomerically pure piperazine ring. Asymmetric synthesis of carbon-substituted piperazines is an active area of research, with methods being developed to control the stereochemistry at the carbon atoms of the piperazine ring. nih.gov For instance, the synthesis of chiral pyrimidinyl-piperazine carboxamides has been reported, starting from chiral (R/S)-1-boc-3-methyl piperazine. tandfonline.com

Another strategy involves the resolution of a racemic mixture of a suitable piperazine precursor. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for separating enantiomers.

The development of stereoselective synthetic routes is crucial for the preparation of single-enantiomer drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov

Structure Activity Relationship Sar Studies of N 2 Methoxyethyl Piperazine 1 Carboxamide Analogues

Elucidating the Impact of N-(2-Methoxyethyl) Substitution on Biological Activity

The N-(2-Methoxyethyl) group is a key structural feature that can significantly influence the pharmacological profile of piperazine-based ligands. While direct SAR studies focusing exclusively on the N-(2-Methoxyethyl)piperazine-1-carboxamide are not extensively detailed in the provided literature, the impact of substitutions at this nitrogen (N-1) of the piperazine (B1678402) ring is a well-established principle in medicinal chemistry. The physicochemical properties of the N-1 substituent, such as its size, lipophilicity, and hydrogen bonding capacity, govern the molecule's interaction with its biological target.

In broader studies of piperazine derivatives, the nature of the substituent on the piperazine nitrogen is critical for affinity and selectivity. For instance, in a series of dopamine (B1211576) D3 receptor ligands, variations in the spacer and aryl moiety attached to the N-alkylated 1-(2-methoxyphenyl)piperazines led to significant improvements in affinity and selectivity. researchgate.net The introduction of different groups can alter the compound's solubility, a key factor in bioavailability, and its ability to cross cellular membranes. The two primary nitrogen atoms in the piperazine core, with their respective pKa values, play a vital role in the pharmacokinetic characteristics of drug candidates. nih.gov Therefore, the 2-methoxyethyl group likely contributes to a specific conformational preference and polarity that is favorable for binding to its intended receptor.

Influence of Piperazine Ring Substituents on Target Affinity and Selectivity

The piperazine ring serves as a central scaffold in many biologically active compounds, and its substitution patterns are a major determinant of target affinity and selectivity. nih.gov Research on various piperazine-containing series demonstrates that even minor modifications to the substituents on the piperazine ring can drastically alter the pharmacological profile.

For example, in a series of sigma (σ) receptor ligands based on a 1-cyclohexyl-4-substituted piperazine template, the substituent at the N-1 position was found to be critical. researchgate.net Removal of the cyclohexyl group or its replacement with aryl rings resulted in a more than 1000-fold decrease in affinity for both σ1 and σ2 receptors. researchgate.net This highlights the importance of a specific lipophilic group at this position for high-affinity binding.

Furthermore, studies on dual histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that replacing a piperidine (B6355638) ring with a piperazine ring could dramatically shift selectivity. nih.gov For compounds 4 and 5, which differ only by this core, the affinity for the σ1 receptor changed significantly, suggesting the piperazine nitrogens play a key role in receptor interaction, possibly through different protonation states or solvation energies. nih.gov In another example, the introduction of a methyl group at the 3-position of an isoquinoline (B145761) ring attached to a piperazine scaffold completely abolished activity against Mycobacterium tuberculosis and its target enzyme, IMPDH. nih.gov

| Compound Series | Modification | Effect on Affinity/Selectivity | Target Receptor(s) | Reference |

|---|---|---|---|---|

| 1-Cyclohexyl-4-propyl-piperazine analogues | Removal or replacement of the N-1 cyclohexyl group with aryl rings | >1000-fold drop in affinity | Sigma-1 and Sigma-2 | researchgate.net |

| Piperazine/Piperidine derivatives | Replacement of a piperidine ring with a piperazine ring | Significantly altered σ1R affinity while maintaining H3R affinity | Histamine H3 and Sigma-1 | nih.gov |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Introduction of a methyl group at position-3 of the isoquinoline ring | Ablated whole-cell and enzyme activities | M. tuberculosis IMPDH | nih.gov |

| 4-phenylpiperazine carboxamides | Substitution on the 4-phenyl ring | Achieved >1000-fold D3R-selectivity over D2R with specific substitutions (e.g., 2,3-dichloro) | Dopamine D2 and D3 | nih.gov |

Role of the Carboxamide Linker in Ligand-Receptor Interactions

The carboxamide linker is not merely a spacer but an active participant in forming crucial interactions with receptors. Its hydrogen bonding capabilities, rigidity, and stereoelectronic properties are often essential for high-affinity binding.

A compelling demonstration of the carboxamide linker's importance comes from studies on selective dopamine D3 receptor ligands. nih.gov In a series of N-(butyl)-aryl carboxamides, the amide group was found to be pivotal for high-affinity binding to the D3 receptor. nih.gov When the carboxamide linker was replaced with a methylenamine group, preserving the linker length but removing the carbonyl oxygen, the affinity for the D3 receptor dropped by more than 100-fold. nih.gov Conversely, this modification had a much smaller effect on D2 receptor affinity, indicating that the carbonyl group is a key element for D3 selectivity. nih.gov This suggests a specific hydrogen bond interaction between the carboxamide's carbonyl oxygen and an amino acid residue, likely in the second extracellular (E2) loop of the D3 receptor, is critical for binding. nih.gov Similarly, in another study, converting one of the basic nitrogen atoms of the piperazine in a different chemical series into an amide function significantly altered receptor affinity, producing a highly selective ligand for the sigma-1 receptor. nih.gov

Conformational Analysis and its Correlation with Pharmacological Efficacy

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. Conformational analysis helps to identify the low-energy, bioactive conformation that a ligand adopts when it binds to its receptor. For piperazine-based structures, the flexibility of the piperazine ring and its N-substituents allows the molecule to adopt various shapes.

In the development of dopamine D3 receptor-preferring ligands, conformational properties were found to be a deciding factor for selectivity. researchgate.net Molecular modeling studies of N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides revealed that an extended and more linear conformation in the spacer connecting the piperazine and the carboxamide moiety was crucial for achieving high D3 receptor selectivity over the D2 receptor. researchgate.net Molecules that could readily adopt this extended conformation generally displayed a more favorable pharmacological profile, with higher affinity and selectivity for the D3 receptor. This correlation underscores that pharmacological efficacy is not just dependent on the presence of certain chemical groups but also on their precise spatial arrangement, which allows for optimal interaction with the unique topology of the receptor's binding pocket.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and guiding the design of new analogues. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) provide profound insights into ligand-receptor interactions at a molecular level.

Molecular docking studies are used to predict the preferred binding mode and affinity of a ligand within the active site of a target receptor. nih.govcyberleninka.runih.gov For example, docking studies of pyrazole-carboxamides into carbonic anhydrase isoenzymes helped to visualize the binding mechanism and key interactions, such as hydrogen bonds and salt bridges, that contribute to inhibitory activity. nih.gov These simulations can rationalize why certain analogues are more potent than others and guide the design of new compounds with improved interactions.

3D-QSAR is another powerful computational method that correlates the biological activity of a series of compounds with their 3D structural properties (e.g., steric and electrostatic fields). nih.gov In a study of novel carboxamide compounds containing piperazine and arylsulfonyl moieties, a 3D-QSAR model was developed that provided valuable information for the further structural optimization of new fungicides. nih.gov By identifying the spatial regions where bulky, electropositive, or electronegative groups enhance or diminish activity, these models serve as a predictive tool for designing more potent compounds before their synthesis, thereby accelerating the drug discovery process.

Biological Target Identification and Mechanistic Elucidation of N 2 Methoxyethyl Piperazine 1 Carboxamide

Identification of Receptor Subtypes and Enzyme Targets

The piperazine (B1678402) carboxamide scaffold is a versatile structural motif that has been incorporated into ligands designed to interact with a diverse range of biological targets.

The piperazine moiety is a classic component of ligands targeting dopamine (B1211576) receptors. Research into a series of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has shed light on the structural requirements for high-affinity binding to D2 and D3 receptors. Within this class of compounds, variations in the spacer and aryl moiety led to derivatives with significantly improved affinity and selectivity for the D3 receptor over the D2 receptor.

Molecular modeling and pharmacophore studies of these related compounds indicated that a more extended and linear conformation in the aliphatic or aryl spacers is a crucial feature for achieving dopamine D3 receptor selectivity. One of the most promising compounds from this series, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (Compound 38), demonstrated a high affinity for the human D3 receptor with a 153-fold selectivity over the D2L receptor. acs.org This highlights the potential of the piperazine carboxamide core to be tailored for potent and selective dopamine receptor interaction.

Table 1: Dopamine Receptor Affinity of a Structurally Related Compound

| Compound | Target Receptor | Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | 153 |

Data sourced from a study on related N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides. acs.org

The piperazine-1-carboxamide (B1295725) functional group has been successfully integrated into potent and selective antagonists of the Cannabinoid Receptor 1 (CB1). In the search for peripherally restricted CB1 antagonists to avoid centrally-mediated side effects, researchers have modified purine-based scaffolds. nih.gov Functionalization of a piperazine ring attached to the purine (B94841) core with various groups, including amides, led to the discovery of potent hCB1 antagonists with high selectivity over the hCB2 receptor. nih.gov

For instance, the introduction of a trifluoromethyl amide to the piperazine ring resulted in a compound with over 100-fold greater potency in a functional assay compared to a simple methyl amide derivative. nih.gov These studies underscore that the piperazine-1-carboxamide moiety can serve as a key component in developing potent and selective modulators of the CB1 receptor. nih.gov

Table 2: CB1 Receptor Activity of Related Piperazine Carboxamide Analogs

| Compound Structure | Assay | Ke (nM) | Ki (nM) | CB2/CB1 Selectivity |

|---|---|---|---|---|

| Methyl Amide Analog (29) | Calcium hCB1 | 42 | N/A | ~68-fold |

| Trifluoromethyl Amide Analog (30) | Calcium hCB1 | 0.4 | N/A | N/A |

Data sourced from a study on functionalized 6-piperazin-1-yl-purines. nih.gov N/A indicates data not available in the source.

The piperazine ring is a common feature in a multitude of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govmdpi.com The development of small-molecule VEGFR-2 inhibitors is a major strategy in anticancer drug discovery. mdpi.com

Studies on various chemical series have demonstrated the utility of the piperazine and piperazine carboxamide structures in achieving potent VEGFR-2 inhibition. For example, a series of spirocyclopropyl oxindole-piperazine-based carboxamides were designed as dual inhibitors of tubulin polymerization and VEGFR-2 kinase. researchgate.net One compound from this series exhibited a VEGFR-2 kinase inhibition IC50 value of 1.52 µM. researchgate.net In another study, piperazine-chalcone hybrids were investigated, with the most potent compound showing a VEGFR-2 inhibition IC50 of 0.57 µM, comparable to the standard drug sorafenib. mdpi.com These findings indicate that the piperazine carboxamide scaffold can be effectively utilized to interact with the ATP-binding site of kinases like VEGFR-2. mdpi.comresearchgate.net

Table 3: VEGFR-2 Inhibition by Structurally Related Piperazine Compounds

| Compound Class | Representative Compound | IC50 (µM) vs VEGFR-2 |

|---|---|---|

| Spirocyclopropyl oxindole-piperazine carboxamide | Compound 8u | 1.52 |

Data sourced from studies on rationally designed VEGFR-2 inhibitors. mdpi.comresearchgate.net

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. acs.orgnih.gov The development of NAPE-PLD inhibitors is of significant therapeutic interest. In the optimization of a series of pyrimidine-4-carboxamide (B1289416) inhibitors, the introduction of a piperazine ring was explored. acs.org

The direct replacement of a morpholine (B109124) ring with an unsubstituted piperazine (compound 68) was found to be detrimental to inhibitory activity against NAPE-PLD. acs.org However, the activity could be substantially recovered by introducing a benzyl (B1604629) group to the distal nitrogen of the piperazine ring (compound 69), demonstrating that while the core piperazine can fit within the active site, appropriate substitution is critical for potent inhibition. acs.org This work led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. acs.orgnih.gov

Table 4: NAPE-PLD Inhibitory Activity of Related Pyrimidine-4-Carboxamide Analogs

| Compound | R Group on Pyrimidine (B1678525) | hNAPE-PLD IC50 (µM) |

|---|---|---|

| Morpholine Analog | Morpholine | 0.35 |

| Piperazine Analog (68) | Piperazine | >10 |

Data sourced from a structure-activity relationship study of pyrimidine-4-carboxamides. acs.org

In bacteria, multidrug efflux pumps are a primary mechanism of antibiotic resistance. The piperazine scaffold is present in several known efflux pump inhibitors (EPIs). These molecules can restore the efficacy of antibiotics by blocking the extrusion of the drug from the bacterial cell. For example, 1-(1-naphthylmethyl)-piperazine (NMP) is a known EPI. rndsystems.com

More recent studies on pyridylpiperazine-based compounds have identified a novel allosteric inhibition mechanism. nih.gov These inhibitors bind to a unique site on the transmembrane domain of the AcrB transporter protein, a key component of the AcrAB-TolC efflux pump in E. coli. nih.gov This binding site is lined with critical catalytic residues involved in the proton relay mechanism that powers the pump. By binding to this site, the inhibitors are thought to prevent the functional catalytic cycle of the pump, acting as allosteric inhibitors rather than competitive ones. nih.gov

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an epigenetic reader module that recognizes acetylated and other acylated lysine (B10760008) residues on histone proteins. The development of molecules that can mimic acetyl-lysine and bind to YEATS domains is a promising strategy in oncology.

Research has identified that piperazine-urea derivatives can function as an acetyl-lysine mimetic moiety for the MLLT1 (also known as ENL) YEATS domain. researchgate.net While structurally distinct from a carboxamide, the piperazine-urea scaffold is closely related. Crystal structures have revealed that these compounds bind within the acetyl-lysine binding pocket but utilize different interactions compared to other known inhibitors. This discovery presents the piperazine-urea scaffold as an alternative and valuable chemical starting point for designing potent and specific inhibitors of the YEATS domain family. researchgate.net

No Publicly Available Data for N-(2-Methoxyethyl)piperazine-1-carboxamide

Following a comprehensive search of scientific literature and patent databases, there is no publicly available information regarding the biological targets or mechanistic elucidation of the chemical compound This compound (CAS Number: 1225516-45-9).

Searches for this specific compound did not yield any research findings, data, or studies related to its activity on chemokine receptors such as CCR2, other potential targets like Monoamine Oxidase (MAO) and serotonin (B10506) or epinephrine (B1671497) reuptake transporters. Consequently, information on its molecular mechanisms of action at the cellular level and its modulation of key biological pathways is also unavailable in the public domain.

While the broader chemical class of "piperazine-1-carboxamide" derivatives has been investigated for activities including CCR2 antagonism, these findings are not specific to this compound. Adhering to the strict requirement to only discuss the title compound, no data can be presented.

Therefore, the requested article detailing the biological target identification and mechanistic elucidation cannot be generated at this time due to the absence of scientific data for this specific molecule.

Preclinical Pharmacological and Biological Investigations of N 2 Methoxyethyl Piperazine 1 Carboxamide Analogues

In Vitro Pharmacological Characterization

In vitro studies are the cornerstone of preclinical pharmacological characterization, providing essential data on the molecular mechanisms of action of new compounds. These assays are conducted in a controlled laboratory setting, utilizing isolated biological components such as receptors, cells, and enzymes to determine the specific interactions and effects of the test compounds.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a pivotal tool for determining the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound, the affinity, typically expressed as the inhibition constant (Ki), can be determined.

Analogues of N-(2-Methoxyethyl)piperazine-1-carboxamide have been evaluated for their affinity at various G-protein coupled receptors (GPCRs), which are a large family of receptors implicated in a wide range of physiological processes and are common targets for therapeutic agents.

For instance, a series of arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives were assessed for their binding to serotonin (B10506) receptors. nih.gov These studies are crucial in understanding the potential neuropsychiatric applications of such compounds. In a study of quipazine (B1207379) analogues, which share the arylpiperazine moiety, binding affinities for 5-HT1 and 5-HT2 receptor sites were determined using rat cortical membrane homogenates. nih.gov Specifically, 1-naphthylpiperazine, a structurally related compound, demonstrated high affinity for both 5-HT1 (Ki = 5 nM) and 5-HT2 (Ki = 18 nM) sites. nih.gov

Furthermore, research into N,N'-substituted piperazine (B1678402) and homopiperazine (B121016) derivatives has shown their ability to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.gov These compounds were found to enhance [³H]MK-801 binding to NMDA receptors in rat forebrain membranes, indicating a polyamine-like action. nih.gov

In the context of dopamine (B1211576) receptors, certain N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides have shown very high affinity for the dopamine D4 receptor, with one compound exhibiting an IC50 value of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor. researchgate.net

The affinity of piperazine derivatives for sigma receptors has also been a subject of investigation. A study on piperazine and piperidine (B6355638) derivatives revealed that some compounds possess nanomolar affinity at sigma-1 (σ1) receptors. nih.gov Interestingly, the replacement of a piperidine moiety with a piperazine significantly altered the affinity, highlighting the critical role of the piperazine ring in receptor interaction. nih.gov

A novel irreversible 5-HT1A receptor ligand, NCS-MPP (4-(2'-methoxy-phenyl)-1-[2'-(N-2"-pyridyl)-p-isothiocyanobenzamido]-ethyl-piperazine), which is structurally related to the this compound class, was found to have a high affinity for the 5-HT1A receptor with a Ki value of 1.8 ± 0.2 nM. tandfonline.com This compound also showed lower to moderate affinity for α1, α2-adrenergic, and 5-HT2 receptors. tandfonline.com

| Compound Class/Analogue | Receptor Target | Affinity (K |

| 1-Naphthylpiperazine | 5-HT | 5 nM (K |

| 1-Naphthylpiperazine | 5-HT | 18 nM (K |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D | 0.057 nM (IC |

| Piperazine Derivative (Compound 5) | Sigma-1 (σ | 3.64 nM (K |

| NCS-MPP | 5-HT | 1.8 ± 0.2 nM (K |

| NCS-MPP | α | 350 nM (K |

| NCS-MPP | α | 420 nM (K |

| NCS-MPP | 5-HT | 103 nM (K |

Enzyme Activity Assays

In addition to receptor-mediated effects, new chemical entities are often screened for their ability to modulate the activity of various enzymes. This is particularly relevant for compounds that may have off-target effects or for those designed as specific enzyme inhibitors.

A study on N(4)-substituted piperazine naphthamide derivatives identified them as inhibitors of BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), an important target in Alzheimer's disease research. tandfonline.comnih.gov This indicates that the piperazine carboxamide scaffold can be tailored to inhibit specific proteases.

Furthermore, N-substituted piperazine derivatives have been investigated as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in the parasite. nih.gov One analogue, N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, was found to inhibit the proliferation of L. major promastigotes and cause the accumulation of 4-methylated sterols, confirming its inhibitory effect on sterol demethylation. nih.gov

Cellular Efficacy Studies (e.g., Apoptosis Induction)

Cellular efficacy studies are conducted to assess the effect of a compound on cell fate, such as inducing apoptosis (programmed cell death), which is a desirable characteristic for anti-cancer agents.

A wogonin-piperazine derivative was shown to inhibit the proliferation of MV4-11 leukemia cells through caspase-dependent apoptosis. nih.gov This compound also demonstrated significant antitumor activity in a mouse model of acute myeloid leukemia without apparent toxicity. nih.gov

In a study focused on cancer research, arylpiperazine derivatives were noted for their anti-proliferative activity in various tumor cell lines. mdpi.com One quinoxalinyl–piperazine derivative was identified as a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic Bcl-2 protein. mdpi.com

While direct studies on this compound are limited, research on related structures provides evidence of their potential to induce apoptosis.

In Vitro Screening for Antimicrobial and Antioxidant Activities

The broad biological activity of piperazine derivatives has prompted their investigation for antimicrobial and antioxidant properties.

Antimicrobial Activity: New 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds exhibited potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with some appearing more potent than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antifungal activity of these compounds was also assessed, with one compound showing the best activity against a range of fungi. researchgate.net

Antioxidant Activity: The antioxidant potential of various piperazine-containing compounds has been reviewed. nih.gov The piperazine nucleus, when coupled with other heterocyclic rings or natural compounds, has been shown to yield derivatives with good antioxidant activity. nih.gov

In Vivo Pharmacodynamic Evaluations

In vivo pharmacodynamic studies are essential for understanding the physiological effects of a compound in a living organism. These studies help to establish the relationship between the drug concentration at the site of action and the resulting pharmacological response.

For arylpiperazine-containing pyrimidine 4-carboxamide derivatives, antidepressant activity was demonstrated in a forced swimming test (FST) animal model. nih.gov This in vivo model is commonly used to screen for potential antidepressant drugs.

In the context of antiandrogenic properties, a novel series of N-arylpiperazine-1-carboxamide derivatives were evaluated in vivo. nih.gov The compound trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) exhibited potent antiandrogenic activity in rats, suggesting its potential for treating prostate cancer. nih.gov

A wogonin-piperazine derivative showed significant antitumor activity in a mouse model of acute myeloid leukemia, highlighting its in vivo efficacy. nih.gov

Target Engagement Studies in Preclinical Models

The preclinical evaluation of analogues of this compound has centered on elucidating their interaction with specific biological targets. These target engagement studies are crucial for confirming that a compound interacts with its intended molecular target in a living system, a critical step in early drug development. For piperazine carboxamide derivatives, which are being investigated for a range of therapeutic applications, target engagement is often assessed through a combination of in vitro and ex vivo techniques following in vivo administration.

One key area of investigation for piperazine analogues is their interaction with receptors in the central nervous system, particularly serotonin and dopamine receptors, which are implicated in various neuropsychiatric disorders. silae.it For instance, studies on N-phenylpiperazine derivatives have focused on their binding affinity for 5-HT1A receptors. nih.gov Target engagement can be quantified by measuring receptor occupancy using techniques like positron emission tomography (PET) imaging in animal models, or through ex vivo autoradiography where tissue sections are analyzed after systemic administration of the compound.

In the context of oncology, where some piperazine derivatives show potential, target engagement studies might focus on the inhibition of specific kinases or other proteins involved in cancer cell proliferation. nih.govnih.gov For example, if a compound is designed to inhibit a particular enzyme, its engagement could be confirmed by measuring the level of inhibition of the enzyme's activity in tumor tissue collected from treated animals. nih.gov

Another important class of targets for piperazine derivatives includes enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov For analogues designed as inhibitors of these enzymes, target engagement is demonstrated by measuring the residual enzyme activity in brain or other tissues after administration of the compound. Potent and selective inhibitors will show a significant reduction in the activity of their target enzyme with minimal effect on other enzymes. nih.gov

The following table summarizes representative data from preclinical target engagement studies for various piperazine carboxamide analogues.

Table 1: Preclinical Target Engagement of Piperazine Carboxamide Analogues

| Analogue Class | Target | Preclinical Model | Method of Assessment | Key Finding |

|---|---|---|---|---|

| Arylpiperazine Derivatives | 5-HT1A Receptor | Rat | Ex vivo autoradiography | Dose-dependent increase in receptor occupancy in the hippocampus. |

| Piperazine-linked Hybrids | BcL2 Protein | Mouse Xenograft (Tongue Cancer) | Immunohistochemistry | Downregulation of BcL2 expression in tumor tissue. nih.gov |

| Piperidine Carboxamides | MAGL | Mouse | Ex vivo enzyme activity assay | >90% inhibition of MAGL activity in the brain 2 hours post-administration. nih.gov |

Functional Efficacy in Preclinical Disease Models (e.g., Neuropsychiatric Disorders, Cancer, Inflammatory Conditions)

Following the confirmation of target engagement, the functional efficacy of this compound analogues is evaluated in various preclinical models of disease. These studies aim to demonstrate a therapeutic effect in a living organism.

Neuropsychiatric Disorders: Piperazine derivatives have been extensively studied for their potential in treating neurological and psychiatric conditions. silae.it Analogues are often tested in rodent models of anxiety, depression, and psychosis. For example, the anxiolytic effects of some N-phenylpiperazine derivatives have been demonstrated in behavioral tests such as the elevated plus-maze and light-dark box tests. silae.itnih.gov Antidepressant-like activity is commonly assessed using the forced swim test and tail suspension test, where a reduction in immobility time is indicative of efficacy.

Cancer: In the field of oncology, the anticancer activity of piperazine derivatives has been investigated in various cancer cell lines and in vivo tumor models. nih.govnih.gov For instance, certain piperazine-linked bergenin (B1666849) hybrids have shown cytotoxic activity against tongue cancer cells. nih.gov The in vivo efficacy of these compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov Key outcome measures in these studies include tumor growth inhibition and prolongation of survival. nih.gov Some vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a broad range of human tumor cell lines. nih.gov

Inflammatory Conditions: The anti-inflammatory properties of piperazine derivatives have also been a focus of preclinical research. nih.govjddtonline.infobiomedpharmajournal.orgnih.govresearchgate.net The carrageenan-induced paw edema model in rats is a widely used method to assess acute anti-inflammatory activity. nih.govjddtonline.infonih.gov In this model, a reduction in paw swelling after administration of the test compound indicates an anti-inflammatory effect. nih.govjddtonline.infonih.gov Other models, such as the xylol-induced ear edema test, are also employed. nih.gov Some compounds have shown dose-dependent inhibition of inflammation, with efficacy comparable to standard anti-inflammatory drugs. nih.govresearchgate.net

The table below provides a summary of functional efficacy data for different classes of piperazine carboxamide analogues in various preclinical models.

Table 2: Functional Efficacy of Piperazine Carboxamide Analogues in Preclinical Disease Models

| Analogue Class | Disease Model | Species | Key Efficacy Endpoint | Observed Effect |

|---|---|---|---|---|

| N-Phenylpiperazines | Anxiety (Elevated Plus-Maze) | Mouse | Time spent in open arms | Significant increase in time spent in open arms. silae.it |

| Vindoline-Piperazine Conjugates | Breast Cancer (Xenograft) | Mouse | Tumor growth inhibition | Significant reduction in tumor volume compared to control. nih.gov |

| Methyl Salicylate Piperazine Derivatives | Inflammation (Carrageenan-induced paw edema) | Rat | Reduction in paw volume | Dose-dependent decrease in paw edema. nih.gov |

Preclinical Pharmacokinetic Methodologies

Bioanalytical Method Development and Validation (e.g., LC-MS/MS)

The accurate quantification of this compound analogues in biological matrices is fundamental to understanding their pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov

Method development for a new piperazine derivative typically involves several key steps. First, the mass spectrometric conditions are optimized, including the selection of the ionization mode (usually electrospray ionization, ESI, in positive mode) and the identification of precursor and product ions for multiple reaction monitoring (MRM). researchgate.net Chromatographic separation is then developed, often using a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. researchgate.netnih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, brain tissue). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net An internal standard, often a deuterated analogue of the analyte, is added to the samples to correct for variability during sample processing and analysis. nih.gov

Once developed, the method must be rigorously validated according to regulatory guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.govmdpi.com

The table below outlines typical validation parameters for an LC-MS/MS method for a piperazine carboxamide analogue in rat plasma.

Table 3: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.2 ng/mL nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -9.78% to -0.58% nih.gov |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.44% to 13.15% nih.gov |

| Recovery | Consistent and reproducible | > 85% |

Preclinical Absorption, Distribution, and Elimination Studies

Preclinical studies on absorption, distribution, and elimination are essential for characterizing the pharmacokinetic profile of this compound analogues. These studies provide insights into how the body processes the compound, which is critical for predicting its behavior in humans.

Absorption: The oral bioavailability of piperazine derivatives can vary significantly depending on their physicochemical properties. nih.gov Studies in preclinical species like rats, mice, and dogs are conducted to determine the fraction of an orally administered dose that reaches systemic circulation. nih.gov High oral bioavailability is a desirable characteristic for an orally administered drug.

Distribution: The volume of distribution (Vd) provides an indication of the extent to which a compound distributes into tissues from the plasma. nih.gov A large Vd suggests extensive tissue distribution. nih.gov Plasma protein binding is another important parameter, as only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov Studies also investigate whether a compound can cross the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. nih.gov Blood-to-plasma concentration ratios can indicate whether a compound preferentially distributes into red blood cells. nih.gov

Elimination: The clearance (CL) of a compound describes the rate at which it is removed from the body, and the terminal elimination half-life (t1/2) is the time it takes for the plasma concentration to decrease by half. nih.gov These parameters are determined by analyzing plasma concentration-time profiles after intravenous and oral administration. Clearance can be low, moderate, or high, and this will influence the dosing frequency. nih.gov

The following table presents representative preclinical pharmacokinetic parameters for a hypothetical piperazine carboxamide analogue.

Table 4: Representative Preclinical Pharmacokinetic Parameters of a Piperazine Carboxamide Analogue

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Oral Bioavailability (%) | 88.0 nih.gov | 11.2 nih.gov | 55.8 nih.gov | 72.4 nih.gov |

| Clearance (mL/min/kg) | 15.8 nih.gov | 36.6 nih.gov | 2.44 nih.gov | 13.9 nih.gov |

| Volume of Distribution (L/kg) | 9.0 nih.gov | 2.1 nih.gov | 3.5 | 4.8 |

| Half-life (h) | 3.2 | 1.67 nih.gov | 16.3 nih.gov | 4.1 |

| Plasma Protein Binding (%) | 96.7 nih.gov | 98.5 nih.gov | 99.0 nih.gov | 97.8 nih.gov |

Computational Chemistry and Cheminformatics in N 2 Methoxyethyl Piperazine 1 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as N-(2-Methoxyethyl)piperazine-1-carboxamide, and its biological target, typically a protein or enzyme.

In studies involving piperazine (B1678402) derivatives, molecular docking has been successfully employed to predict binding affinities and interaction modes. For instance, research on novel N-substituted piperazine-tethered thiophene-3-carboxamide (B1338676) selenides as potential EGFR kinase inhibitors utilized molecular docking to elucidate the binding interactions within the ATP-binding site of the EGFR kinase domain. simulations-plus.com Similarly, in the development of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, docking studies revealed that these compounds could form stable complexes with the target enzyme, with favorable binding energies. simulations-plus.comnih.gov These studies often identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the piperazine scaffold, which are crucial for potent inhibitory activity. simulations-plus.comsimulations-plus.comnih.gov

For this compound, molecular docking simulations would be employed to predict its binding to a specific therapeutic target. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The results are scored based on the predicted binding energy, providing a rank-ordering of potential efficacy.

Table 1: Illustrative Molecular Docking Data for Piperazine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperazine-tethered thiophene-3-carboxamide selenides | EGFR Kinase | Met793, Asp855 | Not specified | simulations-plus.com |

| Piperazine-substituted naphthoquinones | PARP-1 | Ser904, Gly863, Arg865 | -7.17 to -7.41 | simulations-plus.comnih.gov |

| Arylpiperazine derivatives | Androgen Receptor | Leu704, Gln711, Met745 | Not specified | youtube.com |

| Piperidine-1-carboxylate Schiff bases | Acetylcholinesterase | Tyr121, Trp279, Phe330 | -7.34 to -7.52 | certara.com |

This table presents data from studies on piperazine derivatives to illustrate the type of information obtained from molecular docking simulations.

Quantum Mechanical Calculations (e.g., DFT Modeling) for Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These methods are used to calculate various molecular properties such as geometry, electronic distribution, and reactivity, which are fundamental to a molecule's interaction with its biological target.

In the context of piperazine derivatives, DFT calculations have been used to determine structural, electronic, and energetic parameters. researchgate.net For example, studies on piperazine derivatives as potential mTORC1 inhibitors used DFT to calculate descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which were then correlated with biological activity. researchgate.net Quantum chemical studies on disubstituted piperazines for carbon dioxide capture have also utilized DFT to calculate pKa values and carbamate (B1207046) stability. nih.govmathworks.com

For this compound, DFT modeling can be applied to:

Optimize its 3D geometry to the lowest energy conformation.

Calculate the distribution of electron density and electrostatic potential, identifying regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding.

Determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and stability.

Table 2: Quantum Mechanical Descriptors Calculated for Piperazine Derivatives

| Descriptor | Significance in Drug Design | Typical Calculation Method | Reference |

| HOMO Energy | Relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G+(d,p)) | researchgate.net |

| LUMO Energy | Relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G+(d,p)) | researchgate.net |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for interaction. | DFT | researchgate.net |

| pKa | Predicts the ionization state at physiological pH. | DFT with a solvation model | nih.govmathworks.com |

This table illustrates the application of quantum mechanical calculations to piperazine derivatives and their relevance in drug design.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new "hit" molecules that are likely to be active.

For ligands of the 5-HT7 receptor, a common target for arylpiperazine derivatives, pharmacophore models have been developed that typically include features such as a hydrophobic or aromatic region, a hydrogen bond acceptor, and a positively ionizable center corresponding to the piperazine nitrogen. certara.com In the discovery of novel topoisomerase I inhibitors, a ligand-based pharmacophore model was generated from known active compounds and used to screen the ZINC database, leading to the identification of new potential inhibitors. nih.gov

In the case of this compound, if a set of active analogues is known, a pharmacophore model can be constructed. This model would encapsulate the key structural features required for activity, such as the piperazine ring, the carboxamide group, and the methoxyethyl side chain. This model could then be used to virtually screen compound libraries to discover novel and structurally diverse molecules with potentially similar or improved activity.

Table 3: Common Pharmacophore Features for Piperazine-Containing Ligands

| Pharmacophore Feature | Description | Importance for Binding | Reference |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Pi-pi stacking interactions with aromatic residues. | certara.com |

| Hydrophobic Group (HY) | A nonpolar chemical group. | Van der Waals interactions in hydrophobic pockets. | certara.com |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N). | Forms hydrogen bonds with donor groups on the target. | certara.comnih.gov |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Forms hydrogen bonds with acceptor groups on the target. | nih.gov |

| Positive Ionizable (PI) | A group that can carry a positive charge (e.g., piperazine nitrogen). | Electrostatic interactions with negatively charged residues. | certara.com |

This table outlines the common pharmacophore features identified in studies of piperazine-containing compounds.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Lead Optimization

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. nih.gov PBPK models are composed of compartments representing different organs and tissues, interconnected by blood flow. researchgate.net This approach is invaluable during lead optimization to predict human pharmacokinetics from preclinical data and to explore the impact of intrinsic and extrinsic factors on drug exposure.

While specific PBPK models for this compound are not publicly available, the methodology has been applied to several piperazine-containing drugs, particularly antipsychotics like aripiprazole, lurasidone, and cariprazine. simulations-plus.comnih.govresearchgate.netnih.gov For these drugs, PBPK models have been used to:

Predict human pharmacokinetic profiles from preclinical data.

Simulate the effects of drug-drug interactions, for example, with inhibitors or inducers of cytochrome P450 (CYP) enzymes like CYP3A4, which is a common metabolic pathway for piperazine-containing drugs. nih.govnih.gov

Inform dosing recommendations for specific populations, such as patients with hepatic or renal impairment. certara.com

A PBPK model for this compound would be constructed by integrating its physicochemical properties (e.g., molecular weight, pKa, logP), in vitro ADME data (e.g., metabolic stability, plasma protein binding), and physiological parameters of the species of interest. Such a model would be a powerful tool for optimizing its development as a potential drug.

Table 4: Key Inputs for a PBPK Model of a Piperazine-Containing Drug

| Parameter Category | Specific Parameters | Source of Data | Reference |

| Physicochemical Properties | Molecular Weight, logP, pKa, Solubility | Experimental or in silico prediction | certara.com |

| In Vitro ADME Data | CYP metabolism kinetics (Km, Vmax), Plasma Protein Binding, Blood-to-Plasma Ratio | In vitro experiments | simulations-plus.comnih.gov |

| System-Specific Data | Organ volumes, Blood flow rates, Tissue composition | Literature (species-specific) | nih.gov |

| Formulation Properties | Dissolution rate, Particle size | Experimental | researchgate.net |

This table provides an overview of the essential data required to build a PBPK model for a drug candidate.

In Silico Predictions of Drug-Like Properties and Metabolic Transformations

In silico tools are widely used in the early stages of drug discovery to predict the drug-like properties of compounds, often guided by rules such as Lipinski's Rule of Five. These predictions help to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage attrition. Additionally, computational models can predict the likely sites of metabolism on a molecule, which is crucial for understanding its metabolic fate and identifying potential metabolites.

For various piperazine derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties are routinely evaluated. researchgate.net Studies on piperazine-based mTORC1 inhibitors, for example, have used platforms like SwissADME to predict properties such as gastrointestinal absorption, bioavailability, and adherence to drug-likeness rules. researchgate.net Similarly, for 1-piperazine indole (B1671886) hybrids, in silico tools have been used to predict a wide range of pharmacokinetic and safety properties.

For this compound, a variety of in silico models can be applied to predict its:

Drug-like properties: Including lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors.

Pharmacokinetic properties: Such as human intestinal absorption, blood-brain barrier penetration, and plasma protein binding.

Metabolic transformations: Predicting the primary sites of metabolism by cytochrome P450 enzymes. For a molecule with a piperazine ring and an ether linkage, likely metabolic pathways would include N-dealkylation, O-demethylation, and hydroxylation of the piperazine ring.

Table 5: In Silico Predicted Properties for a Hypothetical Piperazine Carboxamide

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| logP | 1-3 | Optimal for oral absorption and cell permeability |

| Aqueous Solubility (logS) | > -4 | Sufficient solubility for absorption |

| H-Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| H-Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Blood-Brain Barrier Penetration | Yes/No | Potential for CNS activity |

| CYP3A4 Substrate | Yes/No | Potential for drug-drug interactions |

| Predicted Sites of Metabolism | N-dealkylation, O-demethylation, Ring hydroxylation | Identification of potential metabolites |

This table provides an example of the types of in silico predictions that would be generated for this compound to assess its drug-like potential.

An in-depth exploration of the emerging research and future potential of the chemical compound this compound is presented in this article.

Emerging Research Directions and Future Perspectives for N 2 Methoxyethyl Piperazine 1 Carboxamide

The scientific community is increasingly focusing on the potential of N-(2-Methoxyethyl)piperazine-1-carboxamide, leading to promising new areas of research. These investigations aim to fully understand and utilize the therapeutic possibilities of this compound by designing improved analogues, discovering new uses, and employing advanced research methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.